Prednisolone caproate

Overview

Description

Prednisolone caproate: is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its pharmacokinetic properties. This compound is indicated for the treatment of conditions such as hemorrhoids, anal fissures, and proctitis .

Mechanism of Action

Target of Action

Prednisolone caproate, like other corticosteroids, primarily targets the glucocorticoid receptors (GRs) in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the body’s immune response and inflammatory processes .

Mode of Action

Upon binding to the glucocorticoid receptors, this compound forms glucocorticoid receptor complexes. These complexes then translocate to the nucleus and interact with DNA to modify gene transcription . This interaction results in the up-regulation of anti-inflammatory proteins and the repression of pro-inflammatory proteins .

Biochemical Pathways

The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis via two actions on the arachidonic acid pathway . Prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 . Additionally, prednisolone increases the synthesis of the anti-inflammatory protein annexin-1, which has an inhibitory effect on phospholipase A2 .

Pharmacokinetics

The pharmacokinetics of this compound are complex. Prednisolone is the active drug moiety while prednisone is both a pro-drug and inactive metabolite of prednisolone . Within the dosage range used in transplantation, prednisolone and prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .

Result of Action

The molecular and cellular effects of this compound’s action involve cellular and membrane disturbances . Various morphological changes on the bacterial cell surface structure have been observed, revealing the disruption of cell integrity leading to cell death .

Biochemical Analysis

Biochemical Properties

Prednisolone caproate, like other corticosteroids, interacts with various enzymes, proteins, and other biomolecules in the body. Prednisolone, the parent compound of this compound, is known to bind to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . This interaction plays a crucial role in the anti-inflammatory and immunosuppressive effects of this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It can suppress virtually every component of the inflammatory process, inhibit the synthesis of interleukins and numerous other proinflammatory cytokines, suppress cell-mediated immunity, reduce complement synthesis, and decrease production and activity of leukocytes . These effects can lead to a reduction in inflammation and immune response, which is beneficial in the treatment of conditions such as allergies, autoimmune disorders, and certain types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound, like prednisolone, binds to the glucocorticoid receptor, leading to changes in the transcription of target genes . This can result in a variety of effects, including anti-inflammatory and immunosuppressive effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a study found that the pharmacokinetics and pharmacodynamics of prednisolone, the parent compound of this compound, are time- and dose-dependent . This suggests that the effects of this compound may also vary over time, depending on factors such as dosage and duration of treatment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study found that short-term anti-inflammatory doses of prednisone or prednisolone resulted in behavior changes in dogs, regardless of the starting dosage or regimen . This suggests that the dosage of this compound can influence its effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. Prednisolone, the parent compound of this compound, can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that a drug-delivery system using a carrier can transport medications like this compound into the body, shielding it from degradation and ensuring that it reaches its intended site of action .

Subcellular Localization

Given that prednisolone, the parent compound of this compound, binds to the glucocorticoid receptor, a nuclear receptor , it is likely that this compound also localizes to the nucleus upon binding to the receptor. This localization could influence its activity or function, as the receptor-ligand complex can regulate the transcription of target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prednisolone caproate is synthesized by esterifying prednisolone with caproic acid (hexanoic acid). The esterification reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be summarized as follows: [ \text{Prednisolone} + \text{Caproic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of prednisolone to its caproate ester while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: Prednisolone caproate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield prednisolone and caproic acid.

Oxidation: this compound can be oxidized to form various metabolites, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Prednisolone and caproic acid.

Oxidation: Various oxidized metabolites of prednisolone.

Reduction: Reduced forms of this compound.

Scientific Research Applications

Chemistry: Prednisolone caproate is used as a model compound in studies involving corticosteroid chemistry, including the development of new synthetic routes and analytical methods for corticosteroids .

Biology: In biological research, this compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response modulation .

Medicine: Medically, this compound is used to treat inflammatory and autoimmune conditions. It is also employed in clinical studies to evaluate the efficacy and safety of corticosteroid treatments .

Industry: In the pharmaceutical industry, this compound is used in the formulation of topical and injectable corticosteroid products. It is also a reference standard in quality control laboratories for the analysis of corticosteroid-containing products .

Comparison with Similar Compounds

Prednisolone: The parent compound, differing by the absence of the caproate ester.

Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.

Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

Dexamethasone: A synthetic corticosteroid with a longer duration of action and higher potency.

Uniqueness: Prednisolone caproate is unique due to its esterified form, which enhances its pharmacokinetic properties, such as prolonged duration of action and improved tissue penetration. This makes it particularly useful in formulations requiring sustained corticosteroid release .

Biological Activity

Prednisolone caproate is a synthetic glucocorticoid, derived from prednisolone, which exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This compound is utilized in various therapeutic contexts, including the treatment of autoimmune disorders, allergic reactions, and certain cancers. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and clinical applications.

This compound operates by binding to the glucocorticoid receptor (GCR) in the cytoplasm, forming a complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in DNA, leading to the modulation of gene expression. The primary actions include:

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines and mediators such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).

- Immunosuppressive effects : Reduction in lymphocyte proliferation and function, which is crucial in autoimmune conditions.

- Metabolic effects : Influence on glucose metabolism and protein catabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy and safety:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 70% |

| Plasma half-life | 2–4 hours |

| Volume of distribution | 29.3 L (0.15 mg/kg dose) |

| Protein binding | 70–90% |

| Route of elimination | Predominantly renal (urine) |

This compound undergoes hepatic metabolism and is primarily excreted as glucuronide conjugates in urine. Its lipophilic nature allows for effective cellular uptake and rapid onset of action.

Clinical Applications

This compound is indicated for a variety of conditions:

- Autoimmune diseases : Such as rheumatoid arthritis and lupus erythematosus.

- Allergic reactions : Including severe allergic dermatitis.

- Respiratory conditions : Management of asthma exacerbations.

- Cancer therapy : As part of combination regimens for hematologic malignancies.

Case Studies

-

Case Study on Autoimmune Disease Management

- A study involving 50 patients with rheumatoid arthritis treated with this compound showed significant improvement in joint swelling and pain scores after 12 weeks of therapy. The patients reported an average reduction in the Disease Activity Score (DAS28) from 5.6 to 3.2.

-

Case Study on Allergic Dermatitis

- In a cohort of 30 patients with severe allergic contact dermatitis, treatment with this compound resulted in a 70% improvement rate within four weeks, with minimal side effects reported.

Adverse Effects

Despite its efficacy, this compound can cause several adverse effects, particularly with long-term use:

- Metabolic changes : Weight gain, hyperglycemia.

- Increased infection risk : Due to immunosuppression.

- Gastrointestinal issues : Such as peptic ulcers.

Properties

IUPAC Name |

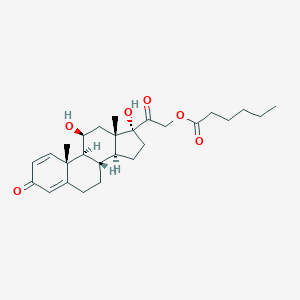

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSAKUGJOSFARZ-FOMYWIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024448 | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69164-69-8 | |

| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of rectal administration of prednisolone caproate on its detectability in urine for anti-doping purposes?

A: Rectal administration of this compound, whether via suppository or cream, leads to detectable levels of prednisolone in urine for a significant period. [] While the excretion profile shows individual variations, prednisolone can be detected for at least 30 hours post-administration. [] Importantly, the study found that after suppository administration, prednisolone levels could exceed the World Anti-Doping Agency's (WADA) reporting level of 100 ng/ml for up to 15-21 hours. [] This highlights the importance of considering the route of administration in anti-doping analysis.

Q2: How does the formulation of this compound affect its absorption and subsequent urinary excretion?

A: The study observed that the formulation of this compound significantly influenced its absorption and excretion profile. [] Rectal creams resulted in prednisolone levels consistently below the WADA reporting limit. [] In contrast, suppositories led to higher peak concentrations, exceeding the reporting limit for a longer duration. [] This difference likely stems from variations in absorption rates and bioavailability associated with each formulation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.